Molecular Weight and Lipophilicity Advantage Over the 2‑Methoxybenzoyl Analog
The target compound (MW 329.46 g/mol, C₁₉H₂₃NO₂S) is 16 mass units lighter than its closest N‑aroyl analog, 4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-(2-methoxybenzoyl)piperidine (CAS 1396629-95-0, MW 345.46 g/mol, C₁₉H₂₃NO₃S) [1]. The absence of the methoxy substituent on the benzoyl ring reduces hydrogen‑bond acceptor count and lowers topological polar surface area, which is predicted to improve passive membrane permeability and oral bioavailability potential according to Lipinski and Veber guidelines.
| Evidence Dimension | Molecular weight and H‑bond acceptor count |
|---|---|
| Target Compound Data | MW = 329.46 g/mol; H‑bond acceptors = 3 (amide O, furan O, thioether S) |
| Comparator Or Baseline | CAS 1396629-95-0 (2‑methoxybenzoyl analog): MW = 345.46 g/mol; H‑bond acceptors = 4 |
| Quantified Difference | ΔMW = –16 g/mol (–4.6%); 1 fewer H‑bond acceptor |
| Conditions | Calculated from molecular formula and SMILES structures |
Why This Matters
Lower molecular weight and reduced polarity are strongly associated with improved membrane permeability, making the target compound a more favorable lead‑like scaffold in early‑stage oral drug discovery programs.
- [1] Kuujia. 4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-(2-methoxybenzoyl)piperidine (CAS 1396629-95-0) – Product Page. MW 345.46, MF C₁₉H₂₃NO₃S, Density 1.176 g/cm³. View Source
